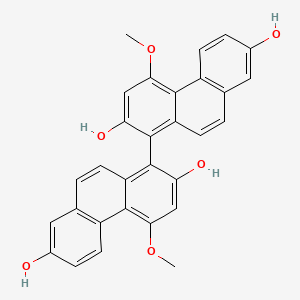
Ergocristinine
Vue d'ensemble
Description
Ergocristinine is an ergot alkaloid, specifically an S-epimer of ergocristine. Ergot alkaloids are a group of compounds derived from the fungus Claviceps purpurea, which infects cereal crops and grasses. These compounds have significant pharmacological effects due to their structural similarity to neurotransmitters and their ability to interact with various receptors in the body .
Applications De Recherche Scientifique
Ergocristinine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other ergot alkaloids and related compounds.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders and migraines.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various scientific studies
Mécanisme D'action
Target of Action
Ergocristinine, an ergot alkaloid, primarily targets vascular receptors . It is known to interact with the serotonin (5-HT) 2A receptor and the alpha 2A adrenergic receptor . These receptors play a crucial role in the regulation of vascular tone, and their interaction with this compound leads to vasoconstriction .
Mode of Action
This compound interacts with its targets, leading to a sustained vascular contractile response . This interaction is thought to be due to the structural similarity of this compound to neurotransmitters . The binding of this compound to the vascular receptors triggers a series of biochemical events that result in the contraction of the vascular smooth muscle .
Biochemical Pathways
It is known that the interaction of this compound with its target receptors leads to a series of intracellular events that result in vasoconstriction . This involves the activation of secondary messengers and signaling pathways that ultimately lead to the contraction of the vascular smooth muscle .
Pharmacokinetics
It is known that this compound can cause a sustained vascular contractile response over a 180-minute incubation period This suggests that this compound may have a relatively long half-life in the body
Result of Action
The primary result of this compound’s action is vasoconstriction . This is due to the sustained vascular contractile response induced by this compound . The contraction of the vascular smooth muscle can lead to an increase in blood pressure. This compound has been noted to have a slower onset of action compared to its corresponding epimer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ergot alkaloids can potentially affect the bioactivity of this compound Additionally, the physiological environment, such as the pH and temperature, can also influence the stability and efficacy of this compound
Analyse Biochimique
Biochemical Properties
Ergocristinine plays a crucial role in biochemical reactions, particularly in vascular contractile responses. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound binds to vascular receptors such as 5-HT2A and alpha-2A adrenergic receptors . These interactions result in sustained vascular contractile responses, which are critical for understanding its pharmacological effects .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. In cancer cell lines, such as human colon (HepG2) and human liver (HT-29), this compound accumulates to a greater extent than its R-epimer, ergocristine . This accumulation can lead to cytotoxicity, influencing cell signaling pathways, gene expression, and cellular metabolism . The compound’s vasoactive properties also suggest potential impacts on cellular function through vasoconstriction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific vascular receptors. This compound binds to 5-HT2A and alpha-2A adrenergic receptors, leading to sustained vascular contractile responses . This binding is thought to involve differences in receptor binding mechanisms compared to its R-epimer, ergocristine . Additionally, this compound’s interactions with these receptors may result in enzyme inhibition or activation, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over extended periods. Studies using ex vivo aortic tissue baths have shown that this compound induces sustained vascular contractile responses for up to 180 minutes after exposure . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, bovine metatarsal arteries exposed to increasing concentrations of this compound exhibited a concentration-dependent arterial contractile response . High doses of this compound can lead to significant vasoconstriction, which may result in toxic or adverse effects . Understanding these dosage effects is essential for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. As an ergot alkaloid, it shares metabolic pathways with other compounds in this class, influencing metabolic flux and metabolite levels . The specific enzymes and cofactors involved in this compound’s metabolism are critical for understanding its pharmacokinetics and potential therapeutic uses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its pharmacological and toxicological properties . The transport and distribution mechanisms of this compound are essential for understanding its overall impact on cellular and tissue function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ergocristinine can be synthesized through the epimerization of ergocristine. This process involves the conversion of the R-epimer (ergocristine) to the S-epimer (this compound) under specific conditions. The reaction typically requires a base catalyst and controlled temperature to achieve the desired epimerization .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Claviceps purpurea on suitable substrates, such as rye or other cereals. The fungus produces sclerotia, which contain the ergot alkaloids. These sclerotia are harvested, and the alkaloids are extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ergocristinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Comparaison Avec Des Composés Similaires
Ergocristinine is similar to other ergot alkaloids, such as:
Ergocristine: The R-epimer of this compound.
Ergotamine: Another ergot alkaloid with similar pharmacological effects.
Ergometrine: Known for its use in obstetrics to control postpartum hemorrhage
Uniqueness: this compound is unique due to its specific S-epimer configuration, which influences its biological activity and receptor interactions. This distinct configuration can result in different pharmacological effects compared to its R-epimer and other related compounds .
Propriétés
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27+,28-,29-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFIYUQVAZFDEE-NASJTFDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862080 | |
| Record name | Ergocristinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-07-9 | |
| Record name | Ergocristinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocristinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocristinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-5'α-benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCRISTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ6FET17QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)
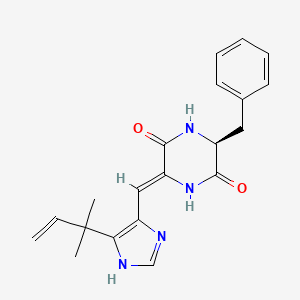

![4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide](/img/structure/B1241941.png)

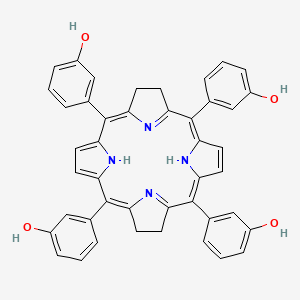
![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
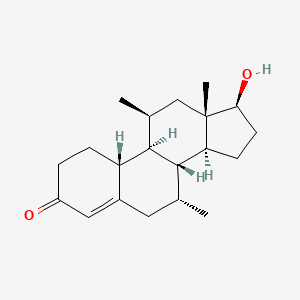
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
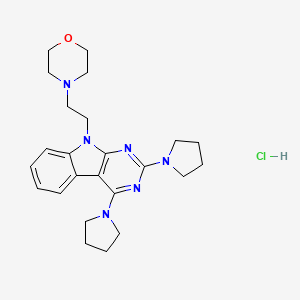
![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)
